molecular formula C17H17N3O4S B2995075 Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate CAS No. 898443-92-0

Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2995075
CAS RN: 898443-92-0
M. Wt: 359.4
InChI Key: ULDVYVSVPNRVSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves methods based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems :

    • Methyl 2-benzoylamino-3-dimethylaminopropenoate has been utilized as a reagent for preparing derivatives of various heterocyclic systems like pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and others, indicating the versatility of compounds related to the query chemical in synthesizing diverse heterocyclic structures (Stanovnik et al., 1990).
  • Antimicrobial Activity :

    • Research on methyl 2-[bis(acetyl)ethenyl]aminopropenoates has shown their potential in forming fused heterocyclic systems, which are crucial in antimicrobial applications. This highlights the possible biomedical applications of compounds similar to the query compound (Selič & Stanovnik, 1997).
  • Synthesis of Herbicide Compounds :

    • A related compound, methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, has been modified for use as a herbicide, specifically for its effectiveness against Barnyard grass in paddy rice. This indicates the potential of similar compounds in agricultural applications (Tamaru et al., 1997).
  • Herbicidal Water Safety Studies :

    • Sulfometuron methyl, a compound with structural similarities to the query, has been studied for its impact on groundwater and stream quality, suggesting environmental safety considerations related to such compounds (Neary & Michael, 1989).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown inhibitory activity against certain viruses . This suggests that Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate might interact with its targets in a way that inhibits certain biological processes.

Biochemical Pathways

Similar compounds have been found to exhibit a ph-responsive self-assembling behavior in aqueous solutions . This suggests that the compound might affect biochemical pathways related to pH regulation and cellular assembly.

Result of Action

Similar compounds have shown inhibitory activity against certain viruses , suggesting that this compound might also have antiviral properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the self-assembling behavior of similar compounds . Therefore, it’s plausible that environmental conditions like pH, temperature, and presence of other molecules could influence the action of Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate.

properties

IUPAC Name

methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-16(22)10-5-7-11(8-6-10)18-14(21)9-25-15-12-3-2-4-13(12)19-17(23)20-15/h5-8H,2-4,9H2,1H3,(H,18,21)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDVYVSVPNRVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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